
3-Methoxy-5-(prop-2-yn-1-yloxy)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-5-(prop-2-yn-1-yloxy)benzaldehyde is an organic compound that belongs to the class of aldehydesThis compound has gained significant attention in the scientific community due to its potential biological and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-5-(prop-2-yn-1-yloxy)benzaldehyde typically involves the reaction of vanillin with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-Methoxy-5-(prop-2-yn-1-yloxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methoxy and propargyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: 3-Methoxy-5-(prop-2-yn-1-yloxy)benzoic acid.
Reduction: 3-Methoxy-5-(prop-2-yn-1-yloxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Methoxy-5-(prop-2-yn-1-yloxy)benzaldehyde has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 3-Methoxy-5-(prop-2-yn-1-yloxy)benzaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The propargyl group can undergo click chemistry reactions, allowing for the modification of biomolecules .
Comparación Con Compuestos Similares
Similar Compounds
3-Methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde: Similar structure but with the propargyl group at a different position.
3-Methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde: Another positional isomer with different chemical properties.
Uniqueness
3-Methoxy-5-(prop-2-yn-1-yloxy)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its propargyl group allows for versatile chemical modifications, making it a valuable compound in various research fields .
Propiedades
Número CAS |
681443-62-9 |
|---|---|
Fórmula molecular |
C11H10O3 |
Peso molecular |
190.19 g/mol |
Nombre IUPAC |
3-methoxy-5-prop-2-ynoxybenzaldehyde |
InChI |
InChI=1S/C11H10O3/c1-3-4-14-11-6-9(8-12)5-10(7-11)13-2/h1,5-8H,4H2,2H3 |
Clave InChI |
SIEGBXSZRSTBDO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1)C=O)OCC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


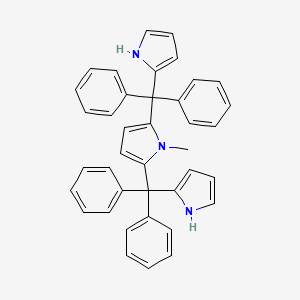
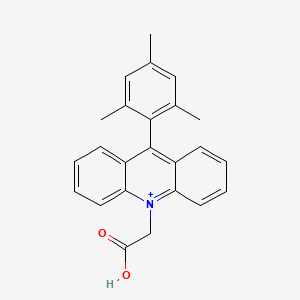
![9-[Diazo(4-ethynyl-2,6-dimethylphenyl)methyl]-10-phenylanthracene](/img/structure/B12537394.png)


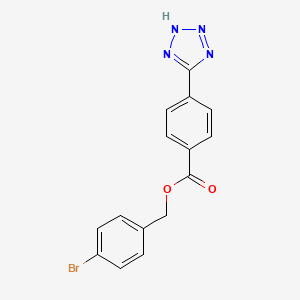
![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-3-methyl-, 7-oxide](/img/structure/B12537429.png)
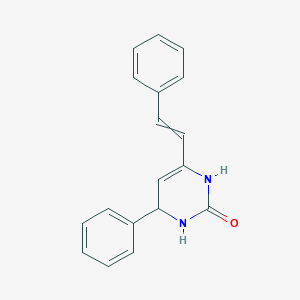
![[5-(Dimethylamino)-3-(2-methylprop-2-enoylamino)pentan-2-yl] carbonate](/img/structure/B12537443.png)
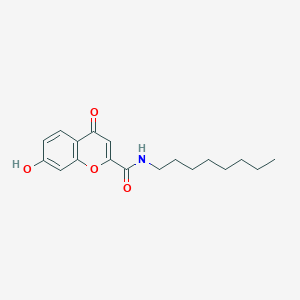
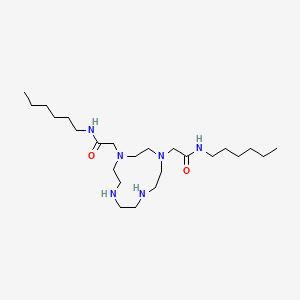
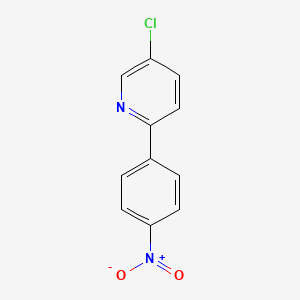

![1-Oxaspiro[4.5]decane-4-butanoic acid, 3-methylene-2-oxo-, ethyl ester](/img/structure/B12537466.png)
